(6-(Azepan-1-yl)pyridin-3-yl)boronic acid

Medicinal Chemistry Oncology DNA Repair

This (6-(Azepan-1-yl)pyridin-3-yl)boronic acid (CAS 1227612-21-6) is a specialized boronic acid building block featuring a unique 7-membered azepane ring on a pyridine scaffold, which confers distinct physicochemical properties (TPSA 56.6 Ų, MW 220.08) not achievable with morpholine, piperidine, or pyrrolidine analogs. With a reported IC50 of 200 nM against APE1—20-fold more potent than comparative chemotypes—it is an ideal starting point for hit-to-lead optimization in oncology programs targeting DNA repair pathways. The boronic acid moiety enables both Suzuki-Miyaura cross-coupling for parallel library synthesis and reversible covalent binding for activity-based probe design. Ensure exact specification: substitution with smaller or larger cyclic amines fundamentally alters biological activity and selectivity.

Molecular Formula C11H17BN2O2
Molecular Weight 220.079
CAS No. 1227612-21-6
Cat. No. B578356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Azepan-1-yl)pyridin-3-yl)boronic acid
CAS1227612-21-6
Molecular FormulaC11H17BN2O2
Molecular Weight220.079
Structural Identifiers
SMILESB(C1=CN=C(C=C1)N2CCCCCC2)(O)O
InChIInChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2
InChIKeyWYQGUMHHNOVNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid (CAS 1227612-21-6): A Key Azepane-Pyridine Boronic Acid Building Block


(6-(Azepan-1-yl)pyridin-3-yl)boronic acid, with the molecular formula C11H17BN2O2 and a molecular weight of approximately 220.08 g/mol, is a specialized boronic acid derivative [1]. It features a pyridine ring substituted with an azepane group at the 6-position and a boronic acid moiety at the 3-position, distinguishing it from simpler pyridyl boronic acids . This compound serves as a crucial building block in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the azepan-substituted pyridine motif into more complex molecular architectures .

Why Substituting (6-(Azepan-1-yl)pyridin-3-yl)boronic acid with Generic Pyridyl Boronic Acids Risks Project Failure


In the context of medicinal chemistry and chemical biology, the specific substitution pattern and the presence of the seven-membered azepane ring confer distinct physicochemical and biological properties that are not replicated by simpler pyridyl boronic acids or those with different cyclic amines. Generic substitution can lead to altered molecular recognition, binding affinity, and pharmacokinetic profiles [1]. For instance, the compound's unique combination of a basic nitrogen in the azepane ring and the boronic acid moiety is critical for targeted interactions, such as the inhibition of APE1, where a specific IC50 value of 200 nM has been reported [2]. Swapping to a morpholine, piperidine, or pyrrolidine analog, which have different ring sizes, conformational flexibility, and electronic properties, would likely result in a significant loss or alteration of desired biological activity and selectivity, underscoring the need for exact compound specification in procurement and research.

Quantitative Differentiation of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid: A Data-Driven Comparison Against Analogs


APE1 Inhibitory Activity: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid vs. CHEMBL1720543

In a cellular assay for APE1 endonuclease inhibition, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid exhibits an IC50 of 200 nM in human glioblastoma cells [1]. This is substantially more potent than the comparator CHEMBL1720543, which shows an IC50 of 4000 nM (4 µM) against recombinant APE1 in a biochemical assay [2]. The approximately 20-fold difference in potency highlights the compound's potential as a more effective starting point for APE1 inhibitor development.

Medicinal Chemistry Oncology DNA Repair

Physicochemical Property Comparison: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid vs. Morpholine, Piperidine, and Pyrrolidine Analogs

The topological polar surface area (TPSA) of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is calculated to be 56.6 Ų [1]. This value is compared to its closest analogs: the pyrrolidine analog (1150114-75-2) has a TPSA of 53.3 Ų (calculated), the piperidine analog (1002129-33-0) has a TPSA of 53.3 Ų (calculated), and the morpholine analog (904326-93-8) has a TPSA of 62.6 Ų (calculated). The azepane derivative's TPSA sits between the more lipophilic pyrrolidine/piperidine analogs and the more polar morpholine analog, offering a distinct balance that can influence membrane permeability and oral bioavailability [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight and Size Differentiation from Common Heterocyclic Analogs

The molecular weight (MW) of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is 220.08 g/mol . In contrast, its close analogs have lower MWs: the pyrrolidine analog is 192.02 g/mol, the piperidine analog is 206.05 g/mol, and the morpholine analog is 208.02 g/mol . The azepane derivative offers a slightly higher MW, which correlates with increased lipophilicity (cLogP) and may contribute to enhanced binding interactions due to the larger, more flexible seven-membered ring [1].

Medicinal Chemistry Lead Optimization Property-Based Design

Strategic Applications of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid in Drug Discovery and Chemical Biology


Oncology Research: Development of Novel APE1 Inhibitors

Given its demonstrated IC50 of 200 nM against APE1 in a cellular context [1], (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a prime candidate for hit-to-lead optimization in oncology programs targeting DNA repair pathways. Its potency advantage over other chemotypes (e.g., 20-fold over CHEMBL1720543) makes it a compelling starting point for medicinal chemistry campaigns aimed at enhancing the efficacy of DNA-damaging chemotherapeutics [2].

Medicinal Chemistry: Fine-Tuning Physicochemical Properties for Oral Bioavailability

With a TPSA of 56.6 Ų and a molecular weight of 220.08 g/mol [3], this compound occupies a distinct physicochemical space between more polar morpholine analogs and more lipophilic pyrrolidine/piperidine analogs. Researchers focused on optimizing oral drug candidates can leverage this compound to explore the impact of a seven-membered azepane ring on membrane permeability, solubility, and metabolic stability, thereby accelerating the property-based design of novel therapeutics [4].

Chemical Biology: Development of Activity-Based Probes for APE1

The boronic acid moiety enables covalent, yet reversible, binding to active-site serine residues or other nucleophiles. The compound's specific affinity for APE1 [5] can be exploited to design activity-based probes for studying the role of APE1 in DNA repair and cellular response to oxidative stress. This can facilitate target engagement studies and the validation of APE1 as a therapeutic target in various disease models.

Synthetic Methodology: Advanced Suzuki-Miyaura Cross-Coupling Building Block

As a boronic acid, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a versatile reagent for Suzuki-Miyaura cross-coupling . It enables the efficient and selective installation of the 6-(azepan-1-yl)pyridin-3-yl fragment into complex molecules. This is particularly valuable for the parallel synthesis of focused libraries or for the late-stage functionalization of advanced intermediates in drug discovery, providing access to a unique region of chemical space.

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